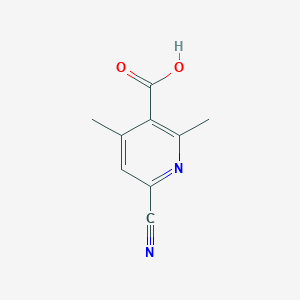
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and methyl groups at the 2 and 4 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through the formation of an intermediate adduct, followed by intramolecular heterocyclization and regioselective alkylation with alkyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of common reagents such as ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides can be scaled up for industrial synthesis.
化学反应分析
Types of Reactions: 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
科学研究应用
6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their function and affecting metabolic pathways .
相似化合物的比较
2,4-Dimethyl-nicotinic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.
6-Cyano-nicotinic acid: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness: 6-cyano-2,4-dimethyl-3-Pyridinecarboxylicacid is unique due to the combination of the cyano group and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
6-cyano-2,4-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-7(4-10)11-6(2)8(5)9(12)13/h3H,1-2H3,(H,12,13) |
InChI 键 |
MPUCMTUIGIMAEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C(=O)O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
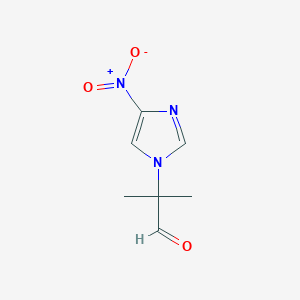
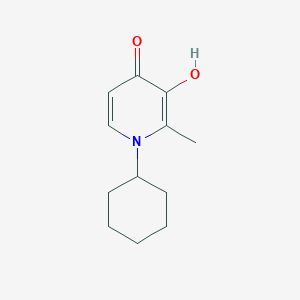
![2-propenamide, 2-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B8712840.png)
![(4Z,6Z,8E)-methyl 6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B8712864.png)
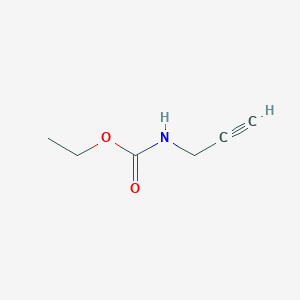
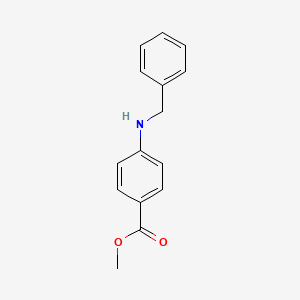
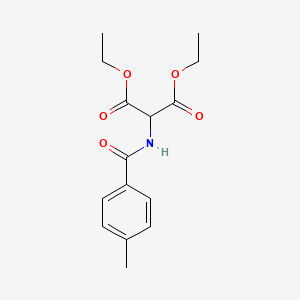

![Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-](/img/structure/B8712908.png)
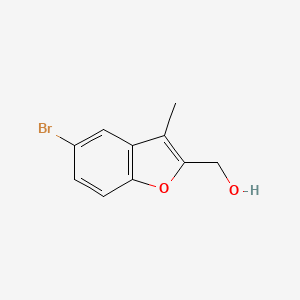
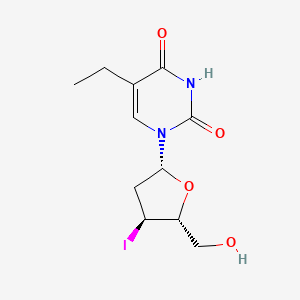
![1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-](/img/structure/B8712938.png)
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
